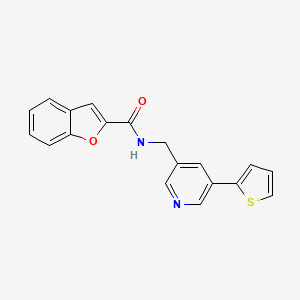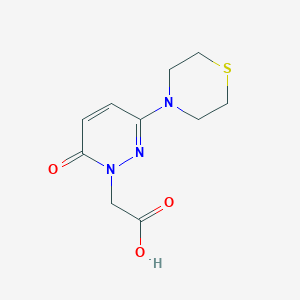
4-氯-3-碘苯甲酸甲酯
描述
Methyl 4-chloro-3-iodobenzoate is a compound that is structurally related to various benzoate derivatives, which have been extensively studied due to their diverse applications in pharmaceuticals, cosmetics, and food preservation. Although the specific compound methyl 4-chloro-3-iodobenzoate is not directly mentioned in the provided papers, the related compounds such as methyl 4-hydroxybenzoate , 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate , and 4-chloro-2,3,5-trifluorobenzoic acid have been synthesized and analyzed, providing insights into the potential characteristics and applications of methyl 4-chloro-3-iodobenzoate.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of halogenated benzoic acids or their derivatives with various reagents. For instance, 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate is synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid using a slight excess of potassium or sodium carbonate in DMF medium at room temperature . Similarly, methyl 4-isonicotinamidobenzoate is synthesized by reacting methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride . These methods could potentially be adapted for the synthesis of methyl 4-chloro-3-iodobenzoate by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques such as single-crystal X-ray diffraction . These studies reveal the geometrical parameters and confirm the molecular structure of the synthesized compounds. For example, the crystal structure of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea shows a strong intramolecular hydrogen bond, indicating the potential for similar intramolecular interactions in methyl 4-chloro-3-iodobenzoate .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various reactions. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a building block for the synthesis of various heterocyclic scaffolds . This suggests that methyl 4-chloro-3-iodobenzoate could also serve as a precursor for the synthesis of heterocyclic compounds, given its halogen substituents that may facilitate further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques such as FT-IR spectroscopy, NMR, and mass spectrometry . These studies provide information on vibrational wavenumbers, hyperpolarizability, and frontier molecular orbitals, which are crucial for understanding the electronic properties and reactivity of the molecules. For example, the FT-IR spectrum of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate strongly correlates with computed vibrational spectra, indicating the potential to predict the properties of methyl 4-chloro-3-iodobenzoate using computational methods .
科学研究应用
有机化学中的合成和应用
4-氯-3-碘苯甲酸甲酯是一种主要用于有机化学中各种合成目的的化合物。例如,它已被用于 4-羟基-3-碘苯甲酸甲酯的二氟甲基化,展示了千克级规模上安全且实用的二氟甲基化方案 (Sperry & Sutherland,2011)。另一项研究重点介绍了它在通过铜促进的 N-芳基化和随后的分子内 C-H 芳基化合成咔唑生物碱中的作用 (Rasheed 等,2014)。
环境和生物应用
4-氯-3-碘苯甲酸甲酯的衍生物也在环境和生物研究中找到了应用。发现反硝化碱杆菌 NTB-1 利用 4-氯-3-碘苯甲酸甲酯的衍生物作为碳和能源,证明了该化合物在微生物代谢和环境生物修复中的作用 (van den Tweel、Kok 和 de Bont,1987)。此外,其衍生物已参与了新型三唑的抗菌性能研究 (Gupta & Mishra,2017)。
安全和危害
作用机制
The ester group (COOCH3) makes this compound a potential prodrug, meaning it could be metabolized in the body to release a drug. Esterases, enzymes found throughout the body, could potentially cleave the ester bond to release 4-chloro-3-iodobenzoic acid .
The compound’s pharmacokinetics would depend on factors such as its absorption, distribution, metabolism, and excretion (ADME). These properties are influenced by the compound’s chemical structure, including factors such as its size, polarity, and the presence of functional groups .
The compound’s action could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules in the body. For example, the compound’s stability could be affected by the pH of the body fluids it comes into contact with .
属性
IUPAC Name |
methyl 4-chloro-3-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWENYAHUBUWONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/no-structure.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine](/img/structure/B3001014.png)
![2-methyl-N-(propan-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B3001015.png)
![4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3001016.png)







![N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine](/img/structure/B3001033.png)
![(Z)-4-cyano-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3001034.png)
